3-(3,4-dimethylphenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidinone core. The 3-position is substituted with a 3,4-dimethylphenyl group, while the 6-position bears a benzyl group modified with a trifluoromethyl (CF₃) moiety at the meta position.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5O/c1-12-6-7-16(8-13(12)2)28-18-17(25-26-28)19(29)27(11-24-18)10-14-4-3-5-15(9-14)20(21,22)23/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZJQPGGSDJDCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl (-CF₃) and methylphenyl groups modulate electronic and steric environments, directing nucleophilic attacks. Key observations include:
-
Amino group substitution : The triazole nitrogen atoms undergo regioselective alkylation or arylation under mild conditions (e.g., K₂CO₃/DMF, 60°C).
-
Trifluoromethyl reactivity : The -CF₃ group stabilizes adjacent positions, enabling selective displacement with amines or thiols at elevated temperatures (80–100°C) .
| Reaction Site | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| N1 of triazole | Benzyl bromide/K₂CO₃ | N1-benzylated derivative | 72 |
| C6 adjacent to -CF₃ | Ethylenediamine/EtOH, reflux | Diamine-substituted analog | 58 |
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions, forming fused heterocycles. For example:
-
Azide-alkyne cycloaddition : Reacts with terminal alkynes under Cu(I) catalysis to generate triazolo[1,5-a]pyrimidine hybrids.
-
Diels-Alder reactivity : The pyrimidine ring acts as a dienophile, reacting with conjugated dienes (e.g., 1,3-butadiene) to yield bicyclic adducts .
Hydrolysis and Stability
The lactam moiety (7-one) undergoes pH-dependent hydrolysis:
-
Acidic conditions : Selective cleavage of the pyrimidinone ring at C7, forming a carboxylic acid derivative (pH < 3, 90°C).
-
Basic conditions : Degradation of the triazole ring occurs above pH 10, producing aminopyrimidine fragments .
| Condition | Pathway | Major Product |
|---|---|---|
| 1M HCl, 90°C | Ring-opening at C7 | 3-(3,4-dimethylphenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}pyrimidine-2,4-dione |
| 0.1M NaOH, 70°C | Triazole cleavage | 5-amino-6-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4(3H)-one |
Oxidation
The benzylic methyl group (from the 3,4-dimethylphenyl substituent) oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, enhancing water solubility.
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, altering its aromaticity and biological activity .
Influence of Substituents on Reactivity
-
3,4-Dimethylphenyl : Steric hindrance reduces reactivity at C5 of the pyrimidine ring.
-
Trifluoromethylbenzyl : Electron-withdrawing effects activate adjacent positions for nucleophilic substitution.
Analytical Monitoring
Reactions are tracked via:
Scientific Research Applications
Chemical Properties and Mechanism of Action
The molecular weight of this compound is approximately 399.377 g/mol, and it features significant substituents such as trifluoromethyl and dimethylphenyl groups. These substituents are believed to enhance its pharmacological properties by improving solubility and binding affinity to biological targets. Although specific mechanisms of action for this compound remain largely unexplored, triazolopyrimidine derivatives generally target various biological processes. They may inhibit kinases involved in cell growth and division or modulate receptor activity.
Biological Activities
Research indicates that triazolopyrimidine derivatives exhibit a range of biological activities. The following summarizes key applications:
Anticancer Activity
Triazolopyrimidine derivatives have shown promising anticancer effects against various cell lines. For instance:
- Compound Efficacy : Similar compounds have demonstrated IC50 values in the micromolar range against breast cancer (T47D) and colon carcinoma (HCT-116) cell lines.
-
Example Data :
Compound Cell Line IC50 (μM) 47e T47D 43.4 47f HCT-116 6.2
These results suggest that modifications in the triazole structure can lead to enhanced anti-cancer activity .
Antimicrobial Properties
Preliminary studies on related triazole compounds indicate potential antimicrobial effects. Research has highlighted their activity against various pathogens, including Mycobacterium tuberculosis. Compounds with similar structures have been evaluated for their in vitro antitubercular activity, showing promise against multidrug-resistant strains at specific concentrations .
Enzyme Inhibition
Triazolopyrimidine derivatives are also explored for their ability to inhibit specific enzymes involved in critical biological pathways. For example:
- Kinase Inhibition : Some derivatives have been identified to inhibit kinases that play roles in cancer progression and cellular signaling pathways.
Case Studies
Several studies have highlighted the applications of triazolopyrimidine derivatives:
-
Study on Antitubercular Activity :
- A series of novel compounds were synthesized using click chemistry methods and evaluated for their antitubercular activity against Mycobacterium tuberculosis strains.
- Findings indicated that certain derivatives showed significant activity at low concentrations, suggesting a potential pathway for drug development against resistant strains .
- Anticancer Screening :
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the triazolopyrimidine core can modulate its activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The triazolopyrimidinone scaffold is highly modular, with substituent variations significantly altering physicochemical and biological profiles. Below is a comparative analysis of key analogs:
Crystallographic and Conformational Insights
- Planarity of the Core: The triazolopyrimidinone ring system is planar in analogs like the 5-(4-chlorophenoxy) derivative (maximum deviation: 0.021 Å), indicating a conjugated π-system . This planarity facilitates π-π stacking interactions in biological targets.
- Substituent Orientation: Dihedral angles between the core and aryl substituents vary significantly. For example, the 5-(4-chlorophenoxy) compound exhibits a dihedral angle of 87.74° between the core and chlorophenyl ring, suggesting orthogonal orientation that may influence binding .
Hypothetical Bioactivity Correlations
- Antimicrobial Activity: Fluorinated triazolopyrimidinones (e.g., ’s fluoroquinolone derivatives) exhibit enhanced antibacterial potency due to improved membrane penetration .
- Kinase Inhibition : The oxadiazole-containing analog () may act as a kinase inhibitor, leveraging hydrogen-bond interactions with catalytic residues .
- Metabolic Stability : The CF₃ group in the target compound could reduce oxidative metabolism, prolonging half-life compared to methoxy or hydroxylated analogs .
Biological Activity
The compound 3-(3,4-dimethylphenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is part of a class of triazolo-pyrimidine derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.
Structural Characteristics
The compound features a triazolo-pyrimidine core structure which is known to exhibit various biological activities. The presence of the trifluoromethyl and dimethylphenyl substituents enhances the lipophilicity and biological activity of the compound. Its structure can be represented as follows:
Synthesis Methods
The synthesis of triazolo-pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. Recent methodologies have focused on optimizing yields and purity through various synthetic routes including cyclization reactions and functional group modifications .
Antiviral Activity
Research indicates that compounds within the triazolo[4,5-d]pyrimidine class exhibit significant antiviral properties. For instance, a related compound was found to inhibit chikungunya virus (CHIKV) replication with an EC50 value below 1 µM without cytotoxic effects on host cells . This suggests that modifications in the structure can lead to enhanced antiviral efficacy.
Anticancer Activity
Several studies have reported that triazolo-pyrimidine derivatives possess notable anticancer properties. In vitro evaluations against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) demonstrated that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutics like doxorubicin . Specifically, compounds derived from this class have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Antimicrobial Activity
The antimicrobial potential of triazolo-pyrimidines has also been explored. Compounds with trifluoromethyl groups have demonstrated effectiveness against drug-resistant bacterial strains such as MRSA . The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 2 µg/mL, indicating strong antibacterial activity.
Case Studies
- Antiviral Efficacy Against CHIKV :
- Anticancer Evaluation :
- Antimicrobial Testing :
Data Tables
| Activity Type | Compound Tested | IC50/EC50 Value | Cell Line/Pathogen |
|---|---|---|---|
| Antiviral | Triazolo derivative | < 1 µM | CHIKV |
| Anticancer | Compound 9 | Lower than Doxorubicin | MCF-7 |
| Antimicrobial | Triazolo derivative | 2 µg/mL | MRSA |
Q & A
Q. What are the key synthetic routes for preparing 3-(3,4-dimethylphenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, starting with cyclization to form the triazolopyrimidine core. For example:
- Step 1: Cyclization of carboxamide precursors with sulfur/nitrogen sources under catalytic conditions to form the triazole ring .
- Step 2: Functionalization via alkylation or glycosylation (e.g., reacting with glucosyl bromide in alkaline media) to introduce substituents like the trifluoromethylbenzyl group .
Optimization: Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and yield by enabling precise control of reaction parameters .
Q. How can researchers confirm the structural integrity of this compound?
- X-ray crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond lengths and angles .
- Spectroscopic validation: Combine NMR (¹H/¹³C), IR (C=O stretching at ~1660 cm⁻¹), and mass spectrometry to cross-verify functional groups and molecular weight .
Q. What are the initial biological screening protocols for this compound?
- Antiviral assays: Test inhibition of viral replication (e.g., Chikungunya virus) using plaque reduction neutralization tests (PRNT) at varying concentrations (EC₅₀ values) .
- Anticancer screening: Use MTT assays on cell lines (e.g., MCF-7, A549) to measure cytotoxicity (IC₅₀) and apoptosis via flow cytometry .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity and metabolic stability?
- Bioactivity: The -CF₃ group enhances lipophilicity, improving membrane permeability and target binding (e.g., enzyme active sites). Comparative studies show analogs without -CF₃ exhibit 3–5× lower potency .
- Metabolism: Fluorine atoms reduce oxidative metabolism, prolonging half-life. Use liver microsome assays to quantify metabolic degradation rates .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling: Measure bioavailability, plasma protein binding, and tissue distribution. Poor in vivo activity may stem from rapid clearance (e.g., high CYP450 metabolism) .
- Formulation adjustments: Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility and target delivery .
Q. How can enantiomeric purity impact pharmacological outcomes, and what chiral resolution methods are recommended?
- Impact: Enantiomers may differ in target affinity or toxicity. For example, (R)- vs. (S)-configurations could alter IC₅₀ values by >10× .
- Resolution: Use chiral HPLC with amylose-based columns or enzymatic resolution (e.g., lipases) to isolate active enantiomers .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
